

In-Depth Technical Guide to 4-Cyanophenol-d4

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Compound of Interest

Compound Name: 4-Cyanophenol-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Cyanophenol-d4**, a deuterated analog of 4-Cyanophenol. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for analytical and metabolic studies.

Core Compound Data

Deuterated compounds, such as **4-Cyanophenol-d4**, are essential tools in mass spectrometry-based quantitative analysis and for studying the pharmacokinetic and metabolic profiles of drugs.^[1] The substitution of hydrogen with deuterium atoms provides a stable isotopic label that allows for differentiation from the endogenous, undeuterated compound.

Quantitative data for **4-Cyanophenol-d4** and its undeuterated counterpart are summarized in the table below for easy comparison.

Property	4-Cyanophenol-d4	4-Cyanophenol
Molecular Weight	123.15 g/mol [2]	119.12 g/mol
Chemical Formula	C ₇ HD ₄ NO	C ₇ H ₅ NO
CAS Number	1025089-21-7[2]	767-00-0
Isotopic Purity	≥98 atom % D[2][3]	N/A
Chemical Purity	≥98%[3]	≥95%
Appearance	White to off-white solid	White crystalline powder or chips[4]
Melting Point	Not explicitly stated, expected to be similar to 4-Cyanophenol	110-113 °C[5]
Solubility	Soluble in Methanol, DMSO (slightly)	Soluble in methanol (0.1 g/mL, clear)[4]

Experimental Protocols

The characterization and quantification of **4-Cyanophenol-d4** typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are crucial for confirming the isotopic enrichment, chemical purity, and structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful non-destructive technique for verifying the positions and extent of deuterium incorporation.

Objective: To confirm the identity and isotopic labeling of **4-Cyanophenol-d4**.

Methodology:

- Sample Preparation:

- Dissolve an accurately weighed sample of **4-Cyanophenol-d4** (typically 1-5 mg) in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) in a standard 5 mm NMR tube.
- The choice of solvent should ensure the sample is fully dissolved and does not have overlapping signals with the analyte.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
- ^1H NMR Acquisition:
 - Acquire a proton (^1H) NMR spectrum. The absence or significant reduction of signals in the aromatic region, compared to the spectrum of undeuterated 4-Cyanophenol, confirms the successful incorporation of deuterium.
 - The residual proton signals can be integrated to estimate the level of deuteration.
- ^2H NMR Acquisition:
 - Acquire a deuterium (^2H) NMR spectrum. This will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, providing direct evidence of labeling.
- ^{13}C NMR Acquisition:
 - Acquire a carbon-13 (^{13}C) NMR spectrum. The carbon signals will show characteristic splitting patterns (or lack thereof) due to coupling with deuterium, further confirming the labeling pattern.

Data Analysis:

- Process the spectra using appropriate NMR software.
- Compare the obtained spectra with those of the unlabeled 4-Cyanophenol to verify the deuteration pattern and assess the isotopic purity.

Mass Spectrometry (MS) Protocol

Mass spectrometry is employed to determine the molecular weight of the deuterated compound and to quantify its isotopic distribution.

Objective: To confirm the molecular weight and assess the isotopic enrichment of **4-Cyanophenol-d4**.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **4-Cyanophenol-d4** in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
 - For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample can be introduced via direct infusion or through an LC system.
- Instrumentation:
 - A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass determination.
 - Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- Data Acquisition:
 - Acquire the mass spectrum in full scan mode.
 - The molecular ion peak ($[M+H]^+$ or $[M-H]^-$) should correspond to the calculated molecular weight of **4-Cyanophenol-d4**.

Data Analysis:

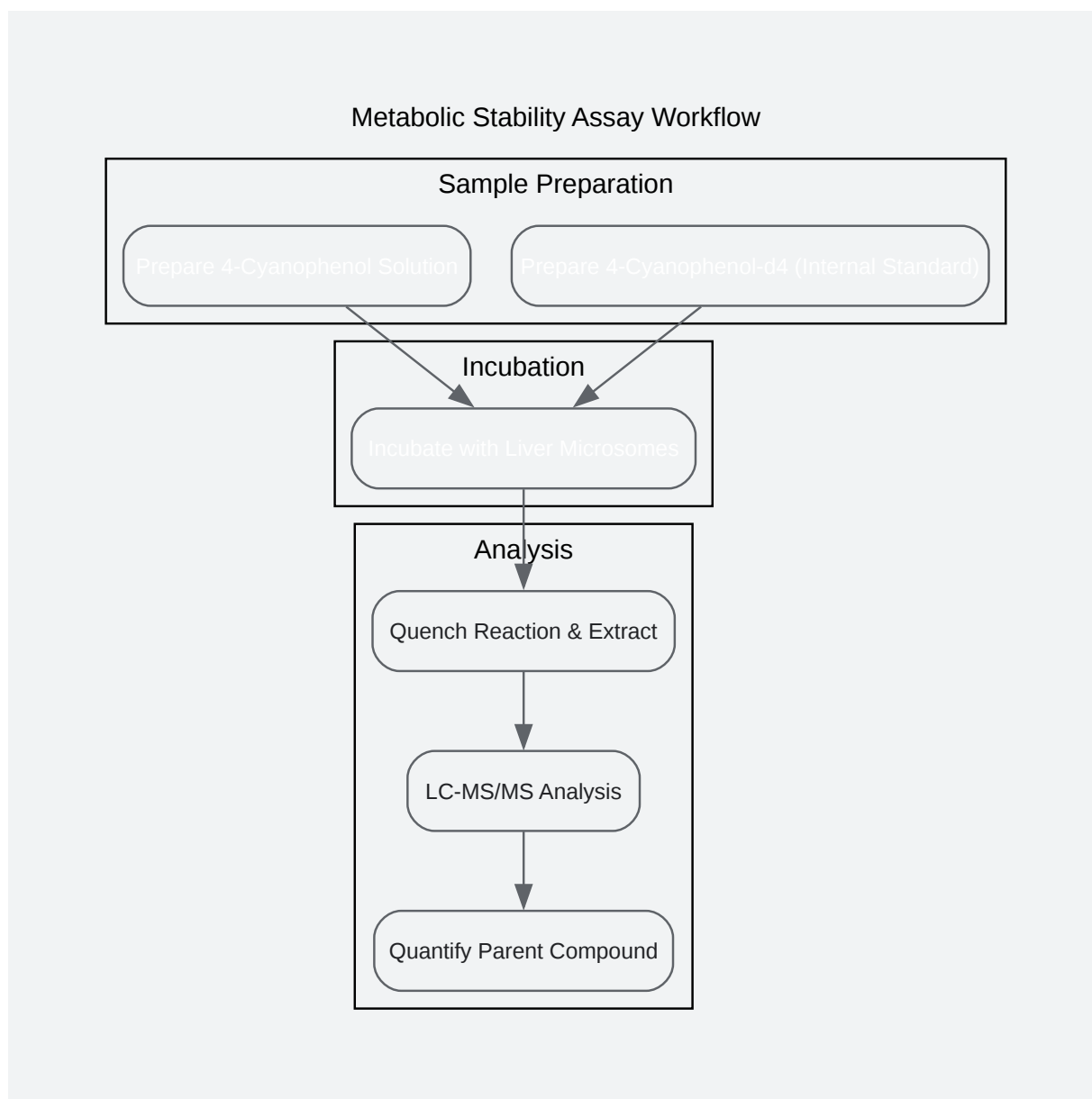
- Analyze the isotopic cluster of the molecular ion. The distribution of isotopologues will indicate the level of deuterium incorporation.

- The mass shift compared to the unlabeled compound provides direct evidence of deuteration.

Biological Context and Experimental Workflow

4-Cyanophenol is known to exhibit biological activity, including acting as a monoamine oxidase (MAO) inhibitor.[4][6] MAOs are enzymes that catalyze the oxidation of monoamines. The inhibition of these enzymes can have various physiological effects. **4-Cyanophenol-d4** can be used as an internal standard in studies investigating the metabolism and inhibitory activity of 4-Cyanophenol.

The following diagram illustrates a typical experimental workflow for evaluating the metabolic stability of 4-Cyanophenol using **4-Cyanophenol-d4** as an internal standard.

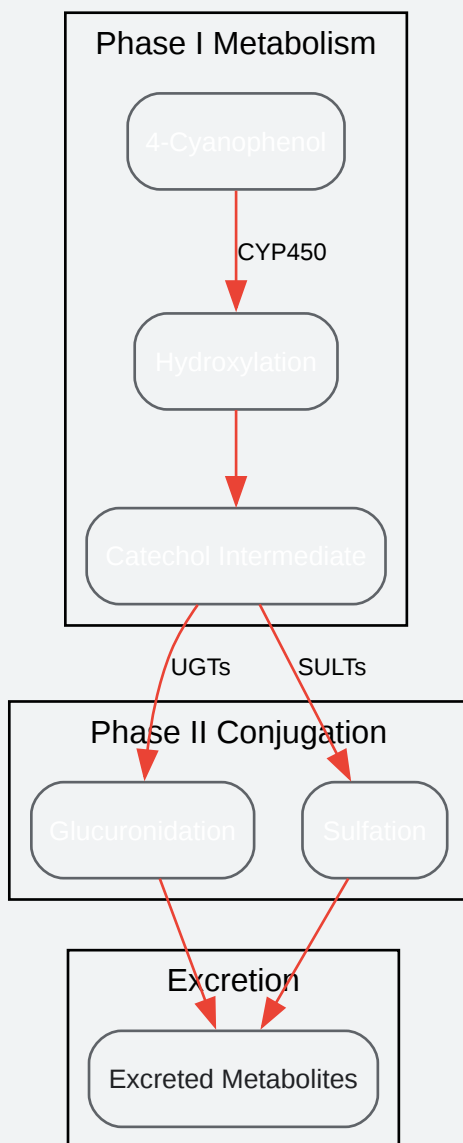


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Caption: Workflow for a metabolic stability assay.

The following diagram illustrates a proposed metabolic pathway for 4-Cyanophenol, which could be investigated using deuterated standards. This pathway is based on the known metabolism of structurally similar compounds like 4-aminophenol.

Proposed Metabolic Pathway of 4-Cyanophenol



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Caption: Proposed metabolism of 4-Cyanophenol.

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